Diethyl pentylmalonate
Overview
Description
Diethyl pentylmalonate is an organic compound with the molecular formula
C12H22O4
. It is a diester of pentylmalonic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its clear, colorless liquid form and a boiling point of approximately 254-255°C .Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl pentylmalonate can be synthesized through the esterification of pentylmalonic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, this compound is produced by a similar esterification process but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid can also be common in industrial settings to speed up the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted malonates depending on the nucleophile.
Scientific Research Applications
Diethyl pentylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Industry: It is used in the production of polymers, resins, and plasticizers due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which diethyl pentylmalonate exerts its effects typically involves its reactivity as an ester. In biological systems, esterases can hydrolyze this compound to release pentylmalonic acid and ethanol. The released pentylmalonic acid can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Diethyl malonate: Similar in structure but lacks the pentyl group, making it less hydrophobic.
Diethyl phenylmalonate: Contains a phenyl group instead of a pentyl group, which affects its reactivity and solubility.
Dimethyl malonate: Similar ester but with methyl groups instead of ethyl groups, influencing its boiling point and reactivity.
Uniqueness: Diethyl pentylmalonate’s unique structure, with a pentyl group, imparts distinct hydrophobic properties and reactivity patterns compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Properties
IUPAC Name |
diethyl 2-pentylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYXOBMUBGANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209460 | |
Record name | Diethyl pentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-59-4 | |
Record name | Propanedioic acid, 2-pentyl-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6065-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl pentylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6065-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl pentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl pentylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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